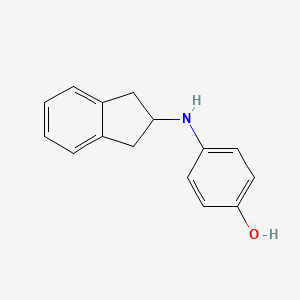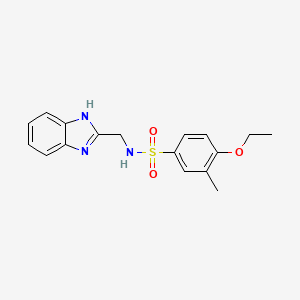
MAT2A inhibitor 3
Descripción general
Descripción
MAT2A inhibitor 3 is a methionine adenosyltransferase 2A (MAT2A) inhibitor . It has been found to reduce the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers .
Synthesis Analysis
The synthesis of MAT2A inhibitors involves a fragment growing approach from AZ-28, a low-molecular weight MAT2A inhibitor . The X-ray co-crystal structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .
Molecular Structure Analysis
The molecular structure of MAT2A inhibitor 3 is analyzed using X-ray co-crystal structure . The structure revealed that compound 7 fully occupies the allosteric pocket of MAT2A as a single molecule mimicking MAT2B .
Chemical Reactions Analysis
MAT2A inhibition in MTAP-/- tumor cells confers mechanistic vulnerabilities that can be exploited with approved chemotherapies and targeted therapies .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
AG-270, a potent, selective, and orally bioavailable MAT2A inhibitor, is designed to target tumors with homologous MTAP deletion. This treatment approach is based on the synthetic lethality principle in cancers where the MTAP gene is deleted, which occurs in approximately 15% of all cancers. AG-270 has been shown to significantly reduce S-adenosylmethionine (SAM) levels in cancer cells and selectively inhibit the proliferation of MTAP-null cells both in vitro and in xenograft tumors, supporting its progression to clinical studies (Konteatis et al., 2021).
MAT2A, a key enzyme in the methionine cycle, has been recognized as a therapeutic target for the treatment of cancers. Recent advancements in MAT2A inhibitors, including AG-270, have shown promising results in clinical trials for treating solid tumors or lymphoma with MTAP loss (Li et al., 2022).
Another study explored the fragment-based design of potent MAT2a inhibitors and evaluated their efficacy in vivo using an MTAP null xenograft model. These inhibitors, including AG-270, demonstrated the ability to induce antitumor responses in relevant cancer models (De Fusco et al., 2021).
AG-270 has been combined with standard cancer treatments like taxanes and gemcitabine, demonstrating enhanced anti-tumor activity in patient-derived xenograft models. This combination approach has been particularly effective in MTAP-deleted cancers, which are often aggressive and lack effective targeted therapies (Hyer et al., 2020).
AG-270 was also found to have applications in preventing osteoclastogenesis and ovariectomy-induced bone loss. This inhibitor affects osteoclast differentiation by suppressing crucial transcription factors and reactive oxygen species, making it a potential treatment target for osteoporosis related to osteoclast dysfunction (Kang et al., 2022).
In another context, MAT2A inhibitors have been implicated in the regulation of zygotic genome activation and the transition from morula to blastocyst in reproductive biology, highlighting MAT2A's crucial role in embryonic development and potential applications in reproductive medicine (Sun et al., 2018).
Mecanismo De Acción
MAT2A inhibitor 3 reduces the proliferative activity of MTAP-deficient cancer cells . The expression level of MAT2A is abnormally high in several types of tumors, including gastric, colon, liver, and pancreatic cancers . Inhibition of MAT2A can generate cell states in MTAP-/- tumor cells that are selectively vulnerable to approved chemotherapies and targeted therapies .
Safety and Hazards
Direcciones Futuras
The development of brain-penetrating MAT2A inhibitors is yet to be reported in preclinical or clinical stages despite the high MTAP deletion fraction in GBM and brain metastatic cancers . Synthetic lethality is a strategy for developing cancer therapies and doesn’t fit neatly into any of these previous definitions of cancer treatment .
Propiedades
IUPAC Name |
7-chloro-4-(dimethylamino)-1-phenylquinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-19(2)15-13-9-8-11(17)10-14(13)20(16(21)18-15)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLJEYLWRAPHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MAT2A inhibitor 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)












